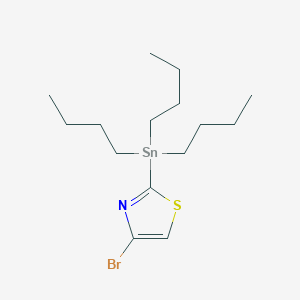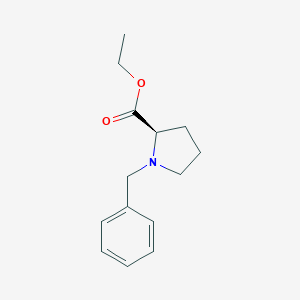
2-Methyl-3-ethoxy-2H-1,4-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-ethoxy-2H-1,4-benzothiazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzene ring fused with a thiazine ring and is also known as riluzole.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine is not fully understood. However, it is believed to work by modulating glutamate neurotransmission, inhibiting voltage-gated sodium channels, and reducing calcium influx into cells. By doing so, it reduces excitotoxicity and oxidative stress, which are major contributors to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutamate transporter protein, which helps to clear excess glutamate from the synapse. It also increases the levels of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. Additionally, it has been found to reduce inflammation and oxidative stress in the brain, which are major contributors to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-ethoxy-2H-1,4-benzothiazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation is that it is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-3-ethoxy-2H-1,4-benzothiazine. One area of interest is its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a compound that has shown promising results in the treatment of neurological disorders. Its synthesis method is reliable and efficient, and its mechanism of action and physiological effects are well understood. However, further research is needed to fully explore its potential therapeutic applications and to identify any potential limitations or side effects of its use.
Synthesemethoden
The synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine involves the condensation of 2-aminothiophenol with acetaldehyde followed by cyclization using hydrochloric acid. The final product is then purified using recrystallization. This method has been reported to have a yield of around 60% and is considered a reliable and efficient method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-ethoxy-2H-1,4-benzothiazine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anticonvulsant, and antidepressant properties. It is currently approved by the FDA for the treatment of amyotrophic lateral sclerosis (ALS) and has shown promising results in the treatment of other neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Eigenschaften
CAS-Nummer |
190385-04-7 |
|---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-ethoxy-2-methyl-2H-1,4-benzothiazine |
InChI |
InChI=1S/C11H13NOS/c1-3-13-11-8(2)14-10-7-5-4-6-9(10)12-11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
FTNHTEQLZMRODV-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2SC1C |
Kanonische SMILES |
CCOC1=NC2=CC=CC=C2SC1C |
Synonyme |
2H-1,4-Benzothiazine,3-ethoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)





